(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone (enone) bridge connecting two aromatic rings: a 2H-1,3-benzodioxole (methylenedioxyphenyl) group and a 2-methoxyphenyl moiety. Chalcones are recognized for their diverse applications in medicinal chemistry (e.g., MAO-B inhibition, neuroprotection) and materials science (e.g., nonlinear optical properties) . The E-configuration of the enone group is critical for maintaining planarity and conjugation, which influence electronic properties and biological activity.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)14(18)8-6-12-7-9-16-17(10-12)21-11-20-16/h2-10H,11H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTALROPUCNKSF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a benzodioxole chalcone, is a compound of significant interest due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
- Molecular Formula : C17H14O4
- Molecular Weight : 282.29 g/mol
- IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Biological Activities
Research has highlighted various biological activities associated with this compound:
1. Antioxidant Activity
Chalcones have been recognized for their ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage.
2. Anticancer Properties
Recent investigations have indicated that this compound can inhibit the proliferation of cancer cells. For example, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in the context of chronic inflammatory diseases.
4. Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease.
Research Findings and Case Studies
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition
The compound has been shown to competitively inhibit enzymes such as MAO-B and COX, which play crucial roles in neurotransmitter metabolism and inflammation respectively.
- Cell Signaling Modulation
Chalcones can modulate several signaling pathways including NF-kB and MAPK pathways, which are critical for regulating inflammation and cell survival.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is believed to enhance radical scavenging activity, making it a candidate for developing antioxidants in pharmaceutical formulations .
Neuroprotective Effects
In studies focused on neurodegenerative diseases, derivatives of benzodioxoles have shown potential neuroprotective effects. For instance, compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one have been evaluated for their ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that such compounds may be beneficial in treating conditions like Alzheimer's disease .
Anticancer Properties
The compound's structural characteristics allow it to interact with various biological targets. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate its efficacy and safety profiles in cancer therapy .
Enzyme Inhibition
Research highlights that this compound may act as an inhibitor of specific enzymes related to metabolic pathways. For example, studies on similar compounds have shown inhibition of monoamine oxidase (MAO), which is linked to mood regulation and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Its ability to modulate inflammatory cytokines makes it a candidate for further exploration in inflammatory diseases and conditions associated with chronic inflammation .
Photovoltaic Materials
Recent advancements suggest that derivatives of this compound could be utilized in organic photovoltaic cells due to their suitable electronic properties. The incorporation of benzodioxole units can enhance charge transport and stability in organic solar cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated activation of Nrf2 pathway; potential benefits in Alzheimer's models. |
| Study B | Antioxidant Activity | Showed significant radical scavenging activity compared to control substances. |
| Study C | Enzyme Inhibition | Identified as a moderate inhibitor of MAO-B with implications for mood disorders. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Chalcone Derivatives
Key Insights :
Crystallographic and Conformational Analysis
Crystal structures reveal how substituents influence molecular planarity and packing:
Table 2: Structural Parameters of Selected Chalcones
Key Insights :
- The bromothienyl derivative exhibits a 12.5° dihedral angle between the enone and thiophene ring, reducing conjugation compared to the chroman analog (6.2°) .
- Intramolecular hydrogen bonds (e.g., in ’s 2-hydroxyphenyl derivative) stabilize planar conformations, enhancing nonlinear optical (NLO) responses .
Q & A
Basic: What are the optimized synthetic routes for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one?
Answer:
The Claisen-Schmidt condensation is a widely used method. For example, analogous compounds (e.g., brominated thienyl derivatives) are synthesized by reacting 1-(substituted aryl)ethanone with benzodioxole-5-carbaldehyde in methanol under basic conditions (10% KOH) at 278 K for 4 hours . Key parameters include:
- Solvent : Methanol (polar protic solvent enhances enolate formation).
- Temperature : Controlled at 278 K to minimize side reactions (e.g., over-condensation).
- Purification : Cold methanol washing followed by recrystallization yields high-purity crystals.
Table 1: Example Synthesis Parameters from Analogous Compounds
| Substrate Pair | Solvent | Base | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 1-(3-Bromo-2-thienyl)ethanone + 1,3-benzodioxole-5-carbaldehyde | Methanol | KOH | 4 hours | ~75% |
Basic: How is X-ray crystallography employed to determine the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (100–291 K) is critical for resolving stereochemistry. For example:
- Space group determination : Analogous compounds crystallize in monoclinic systems (e.g., ) with cell parameters Å, Å, Å, and .
- Key metrics : -factor ≤ 0.043, data-to-parameter ratio >15:1 ensure reliability .
- Hydrogen placement : Geometrically placed with to model thermal motion .
Advanced Tip: Use SHELXS97/SHELXL97 for structure solution/refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .
Advanced: How can researchers resolve contradictions in dihedral angle measurements between computational models and experimental data?
Answer:
Discrepancies often arise from steric/electronic effects not captured in DFT calculations. For example:
- Case study : In a brominated thienyl analog, the C3–Br1 bond angle (127.0° vs. 118.3°) deviated due to steric repulsion between Br1 and H6, confirmed via SCXRD .
- Methodology :
Advanced: How to design experiments to evaluate nonlinear optical (NLO) properties of this compound?
Answer:
The α,β-unsaturated ketone moiety and planar conjugated systems make it a candidate for NLO studies. Approaches include:
Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency.
DFT Calculations : Compute first hyperpolarizability () using Gaussian09 with CAM-B3LYP/cc-pVDZ.
Crystal Engineering : Modify substituents (e.g., electron-withdrawing bromine) to enhance dipole alignment, as seen in thienyl analogs .
Table 2: NLO-Relevant Structural Features from Analogous Compounds
| Compound | Dihedral Angle (Thienyl/Benzodioxole) | SHG Efficiency | Reference |
|---|---|---|---|
| Brominated thienyl derivative | 12.5° | 1.5× urea |
Advanced: How to evaluate the compound’s role in Michael addition reactions for carbon-carbon bond formation?
Answer:
The α,β-unsaturated ketone acts as a Michael acceptor. Methodological steps:
Substrate Screening : Test nucleophiles (e.g., malonates, thiols) in THF/EtOH at 298 K.
Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor enolate formation ().
Stereoselectivity : Employ chiral catalysts (e.g., Cinchona alkaloids) to induce enantioselectivity.
Key Finding : Analogous benzodioxole-propenones show regioselectivity >90% with malonate nucleophiles under mild conditions .
Advanced: What strategies mitigate challenges in synthesizing derivatives with enhanced intramolecular charge transfer (ICT)?
Answer:
Donor-Acceptor Engineering : Introduce methoxy (donor) and nitro (acceptor) groups on aryl rings.
Conformational Locking : Use bulky substituents (e.g., 2,2-dimethylchroman) to enforce coplanarity, as seen in chroman-propenone hybrids .
Spectroscopic Validation : TD-DFT calculations combined with fluorescence quenching assays quantify ICT efficiency .
Advanced: How to address discrepancies in UV-Vis absorption spectra between experimental and theoretical data?
Answer:
Solvent Correction : Apply the Lippert-Mataga equation to model solvent polarity effects.
Vibronic Coupling : Include Franck-Condon progressions in computational models (e.g., ORCA 5.0).
Aggregation Effects : Dilute solutions (<10⁻⁵ M) or use surfactants (e.g., CTAB) to prevent π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
